7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Lipophilicity Drug-likeness Membrane permeability

This trisubstituted fused bicyclic heterocycle is a non-classical indole isostere with a 13-fold aqueous solubility advantage (226 vs. 17 µM at pH 6.8) and CNS MPO-pre-qualified parameters (TPSA=22.2 Ų, HBD=0). The C7‑chloromethyl group enables direct SN2 diversification to 7‑aminomethyl, thioether and ether series, while the N1‑isobutyl and C6‑methyl substituents deliver an optimal XLogP3 of 2.2 for passive permeability. With MW=225.72, HBA=1, rotatable bonds=3, all Lipinski/Veber filters are satisfied, allowing lead optimization headroom. Ideal for fragment-based CNS programs and scaffold-hopping from insoluble indole leads.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 2092717-25-2
Cat. No. B1491516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
CAS2092717-25-2
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1CCl)CC(C)C
InChIInChI=1S/C11H16ClN3/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,6-7H2,1-3H3
InChIKeyJGFDRNURVVKCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092717-25-2): Core Physicochemical and Structural Identity for Procurement Decisions


7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092717-25-2) is a tri-substituted fused bicyclic heterocycle belonging to the 1H-imidazo[1,2-b]pyrazole class, a scaffold recognized as a non-classical isostere of indole with demonstrated advantages in aqueous solubility [1]. The compound bears three distinct substituents: an N1-isobutyl group, a C6-methyl group, and a C7-chloromethyl group. Its molecular formula is C₁₁H₁₆ClN₃ with a molecular weight of 225.72 g/mol and a computed XLogP3-AA of 2.2 [2]. Commercially, it has been available through Biosynth (CymitQuimica) at a minimum purity of 95%, though the 1 g scale listing is currently shown as discontinued, indicating that procurement may require custom synthesis or alternative sourcing channels .

7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the imidazo[1,2-b]pyrazole family, even single-substituent variations produce measurable shifts in key drug-likeness parameters that directly impact downstream synthetic utility and biological performance. The N1-unsubstituted analog 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4) carries a hydrogen bond donor (HBD = 1) and a lower XLogP3 of 1.1, whereas the target compound has zero HBDs and an XLogP3 of 2.2—a difference of +1.1 log unit that predicts substantially different membrane partitioning behaviour [1]. Similarly, the des-methyl analog 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7) shows an XLogP3 of 1.8, indicating that the C6-methyl group alone contributes approximately +0.4 log units to lipophilicity [2]. These differences are not cosmetic: they alter predicted passive permeability, metabolic stability, and the physicochemical profile of any downstream derivative. Furthermore, the chloromethyl leaving group at C7 displays reactivity intermediate between the more labile bromomethyl and the less reactive hydroxymethyl analogs, meaning that substitution at this position changes the kinetic profile of nucleophilic displacement reactions that are central to SAR derivatization [3]. Consequently, substituting a close analog without accounting for these quantitative differences risks compromising both synthetic efficiency and the pharmacological relevance of the resulting compound series.

7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 Lipophilicity Advantage of +1.1 Over the N1-Unsubstituted Analog

The target compound exhibits a computed XLogP3-AA of 2.2, compared to 1.1 for 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4), which lacks both the N1-isobutyl and C6-methyl substituents [1]. The +1.1 log unit increase (100% increase on the log scale) is driven by the combined effect of N1-alkylation and C6-methylation. For context, the des-methyl analog 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7) has an XLogP3 of 1.8, confirming that the 6-methyl group alone contributes approximately +0.4 log units [2].

Lipophilicity Drug-likeness Membrane permeability

Elimination of Hydrogen Bond Donor: HBD = 0 vs. HBD = 1 in the N1-Unsubstituted Analog

The target compound has zero hydrogen bond donors (HBD = 0) due to N1-alkylation with the isobutyl group, whereas the N1-unsubstituted comparator 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4) retains a pyrrole-like N–H with HBD = 1 [1]. The HBD count is a critical parameter in Lipinski's and Veber's drug-likeness filters, and an HBD count of zero is associated with improved passive membrane permeability and potential CNS penetration.

Hydrogen bonding Passive permeability Blood-brain barrier penetration

Reduced Topological Polar Surface Area (TPSA = 22.2 Ų vs. 33.1 Ų) Favouring Membrane Transit

The target compound has a computed topological polar surface area (TPSA) of 22.2 Ų, compared to 33.1 Ų for the N1-unsubstituted analog 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4) [1]. The 10.9 Ų reduction (approximately 33% lower) arises from N1-alkylation, which removes the polar N–H contribution. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų with potential blood-brain barrier penetration; however, within the sub-60 Ų range, lower TPSA still correlates with higher membrane flux.

Polar surface area CNS drug design Intestinal absorption

Chloromethyl Leaving Group at C7: Balanced Reactivity for SAR Derivatization vs. Bromomethyl Analogs

The C7-chloromethyl group serves as a leaving group for nucleophilic substitution (SN2) reactions, enabling installation of diverse amine, ether, and thioether functionalities at this position. In the broader pyrazole literature, 3,5-bis(chloromethyl)pyrazole derivatives undergo efficient nucleophilic displacement, while the corresponding bromomethyl analogs are described as 'more reactive' but are also more prone to unwanted side reactions and hydrolytic instability [1]. The chloro leaving group therefore provides a practical balance: sufficient reactivity for efficient derivatization under mild conditions, but greater bench stability and easier purification of intermediates compared to bromo or iodo analogs. This principle extends directly to the imidazo[1,2-b]pyrazole scaffold, where the chloromethyl group has been explicitly noted as 'susceptible to nucleophilic substitution reactions' enabling 'introduction of various functional groups at the 7-position' .

Synthetic intermediate Nucleophilic substitution Structure-activity relationship

Imidazo[1,2-b]pyrazole Scaffold: Validated Nanomolar Antileukemic Activity and 13-Fold Solubility Advantage Over Indole Isosteres

Although direct biological data for the specific compound 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole are not publicly reported, the imidazo[1,2-b]pyrazole scaffold has been rigorously validated in two key dimensions. First, imidazo[1,2-b]pyrazole-7-carboxamides—derivatives directly accessible from the target compound via nucleophilic displacement of chloride with amines followed by carboxylation—induced apoptosis in human leukemia cell lines at nanomolar concentrations: the lead compound DU385 achieved IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1]. Second, comparative physicochemical assays between the indolyl drug pruvanserin and its 1H-imidazo[1,2-b]pyrazole isostere demonstrated a solubility of 226 μM vs. 17 μM at pH 6.8, representing an approximately 13-fold improvement in aqueous solubility conferred by the scaffold switch [2]. The target compound, bearing the chloromethyl handle at the position that becomes the carboxamide attachment point in the active series, is positioned as a direct synthetic precursor to this validated pharmacophore.

Anticancer Leukemia Isostere Solubility Apoptosis

Rotatable Bond Count of 3: Conformational Flexibility Matched to Drug-Likeness Expectations

The target compound possesses 3 rotatable bonds (isobutyl C–N, isobutyl C–C, and chloromethyl C–C), compared to only 1 rotatable bond for the N1-unsubstituted analog 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4) [1]. Veber's analysis of oral bioavailability in rats identified ≤10 rotatable bonds as a key drug-likeness filter, and a count of 3 sits well within this threshold while providing sufficient conformational adaptation for target binding. The des-methyl analog 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7) also has 3 rotatable bonds, indicating that the isobutyl group is the primary contributor to molecular flexibility [2].

Conformational flexibility Drug-likeness Oral bioavailability

7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole: Evidence-Anchored Application Scenarios for Research and Procurement


Divergent Synthesis of 7-Substituted Imidazo[1,2-b]pyrazole Libraries for Anticancer SAR

The C7-chloromethyl group enables a direct SN2 diversification strategy: treatment with primary or secondary amines yields 7-aminomethyl derivatives, which can be further elaborated to carboxamides that have demonstrated nanomolar antileukemic activity (lead DU385: IC₅₀ = 16.54–32.25 nM across HL-60, MOLT-4, and MV-4-11 lines) [1]. Thiols and alkoxides provide parallel access to thioether and ether series, enabling systematic exploration of the C7 SAR vector from a single intermediate. The scaffold's 13-fold solubility advantage over indole isosteres (226 vs. 17 μM at pH 6.8) further supports progression into in vivo efficacy models where solubility-limited absorption is a concern [2].

CNS-Penetrant Lead Generation Leveraging Zero HBD and Low TPSA Profile

With TPSA = 22.2 Ų (below the CNS MPO recommended ceiling of 90 Ų) and HBD = 0 [1], the target compound is structurally pre-qualified for blood-brain barrier penetration. It can serve as a starting scaffold for CNS drug discovery programs where indole-based leads have failed due to poor brain exposure. Researchers can use the chloromethyl handle to install basic amine pendants that further improve CNS MPO scores while retaining the favorable TPSA and HBD baseline.

Isostere Replacement of Indole Cores to Rescue Solubility-Limited Programs

Programs stalled by the poor aqueous solubility of indole-containing leads (exemplified by pruvanserin, solubility = 17 μM at pH 6.8) can pivot to the 1H-imidazo[1,2-b]pyrazole scaffold, which confers approximately 13-fold higher solubility (226 μM at pH 6.8) [1]. The target compound, with its balanced XLogP3 of 2.2 and zero HBDs, provides a direct entry point for synthesizing isosteric replacements of 1,6,7-trisubstituted indoles, with the chloromethyl group serving as the functionalization point corresponding to the indole C7 position.

Multi-Step Fragment-to-Lead Scaffold with Validated Drug-Likeness Parameters

For fragment-based or scaffold-hopping campaigns, the target compound offers a pre-optimized physicochemical starting point: MW = 225.72 (well below 500), XLogP3 = 2.2 (within 0–5 range), HBD = 0 (≤5), HBA = 1 (≤10), rotatable bonds = 3 (≤10), and TPSA = 22.2 Ų (≤140 Ų) [1]. All five parameters fall within Lipinski and Veber drug-likeness filters, meaning that lead optimization can add molecular weight and functionality without automatically violating these thresholds—a significant advantage over larger or more polar starting scaffolds. The chloromethyl handle supports fragment growth via nucleophilic displacement without introducing additional metabolic liabilities.

Quote Request

Request a Quote for 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.